
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL is a coordination compound that features a nickel center coordinated to a dibromo-substituted phenanthroline ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL typically involves the reaction of nickel salts with the ligand 3,4,7,8-tetramethyl-1,10-phenanthroline in the presence of a brominating agent. The reaction conditions often include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Reaction Time: The reaction time can vary from a few hours to overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL can undergo various chemical reactions, including:
Oxidation: The nickel center can be oxidized under certain conditions.
Reduction: The compound can be reduced to form different nickel species.
Substitution: Ligand substitution reactions can occur, where the dibromo-phenanthroline ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nickel(III) species, while reduction could yield nickel(0) complexes.
Applications De Recherche Scientifique
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL exerts its effects involves coordination to target molecules. The nickel center can interact with various biological molecules, such as DNA, proteins, and enzymes, leading to changes in their structure and function. The specific pathways involved depend on the application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
NICKEL(II) CHLORIDE: Another nickel coordination compound with different ligands.
NICKEL(II) ACETATE: A nickel compound with acetate ligands.
NICKEL(II) SULFATE: A nickel compound with sulfate ligands.
Uniqueness
DIBROMO(3,4,7,8-TETRAMETHYL-1,10-PHENANTHROLINE-KappaN1,KappaN10)-NICKEL is unique due to the presence of the dibromo-phenanthroline ligand, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C16H16Br2N2Ni |
|---|---|
Poids moléculaire |
454.81 g/mol |
Nom IUPAC |
dibromonickel;3,4,7,8-tetramethyl-1,10-phenanthroline |
InChI |
InChI=1S/C16H16N2.2BrH.Ni/c1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;;/h5-8H,1-4H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
BZKVTCIECQTIOV-UHFFFAOYSA-L |
SMILES canonique |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[Ni](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


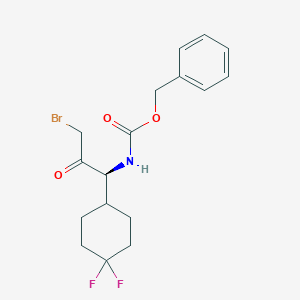
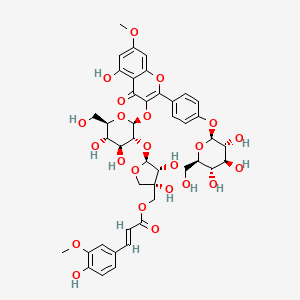
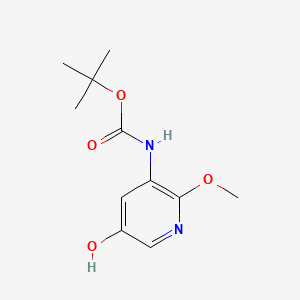
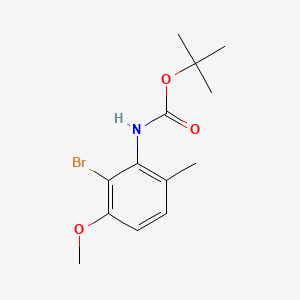
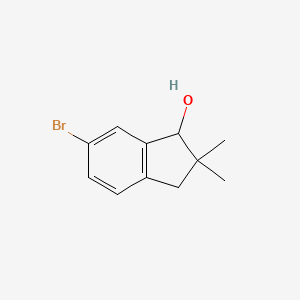

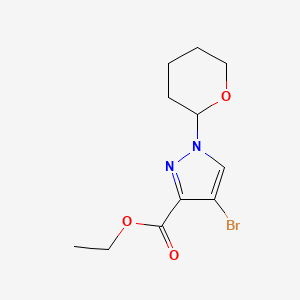
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
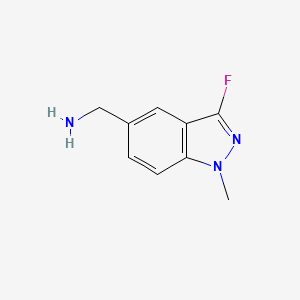
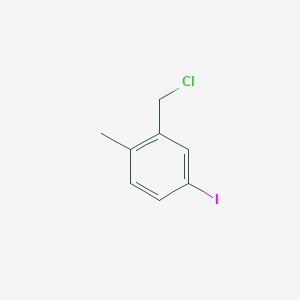
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
